N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride
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Overview
Description
N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride is a chemical compound that belongs to the class of sulfamoyl fluorides This compound is characterized by the presence of a sulfamoyl fluoride group attached to a dimethoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride typically involves the reaction of 4,5-dimethoxy-2-methylbenzylamine with methylsulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfamoyl fluoride group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfamoyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of sulfamoyl amine derivatives.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride involves the inhibition of specific enzymes through the formation of a covalent bond with the active site. The sulfamoyl fluoride group reacts with the serine residue in the active site of serine proteases, leading to the inactivation of the enzyme. This mechanism is of particular interest in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl chloride
- N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl bromide
- N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl iodide
Uniqueness
N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride is unique due to its specific reactivity and stability compared to other sulfamoyl halides. The fluoride group provides a distinct reactivity profile, making it a valuable reagent in organic synthesis and enzyme inhibition studies.
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4S/c1-8-5-10(16-3)11(17-4)6-9(8)7-13(2)18(12,14)15/h5-6H,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCDTJLZTAJQQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN(C)S(=O)(=O)F)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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